2,2-Dichloro-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-phenylpentan-1-one is an organic compound characterized by the presence of two chlorine atoms and a phenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-phenylpentan-1-one typically involves the chlorination of 1-phenylpentan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2,2-positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1-phenylpentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted derivatives with functional groups replacing chlorine atoms.
- Alcohols from the reduction of the carbonyl group.
- Phenolic compounds from the oxidation of the phenyl group .
Scientific Research Applications
2,2-Dichloro-1-phenylpentan-1-one finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-phenylpentan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or signaling pathways, depending on the specific application and target .
Comparison with Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-Phenyl-1-pentanone: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
2,2-Dichloro-1-phenylbutan-1-one: Shorter carbon chain but similar halogenation pattern
Uniqueness: 2,2-Dichloro-1-phenylpentan-1-one is unique due to its specific halogenation pattern, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
66255-86-5 |
---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
2,2-dichloro-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12Cl2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
PTQQFDLHWNTJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.